13C NMR-Confirmed N1-Methyl Zwitterion Structure Distinguishes MPTO from N2-, N4-, and O-Methyl Regioisomers
Methylation of 3-phenyl-1,2,4-triazin-5(2H)-one generates a mixture of N1-, N2-, N4-, and O-methyl isomers. Using proton-coupled and proton-decoupled 13C NMR, Jacobsen and Rose unequivocally identified MPTO as the N1-methyl zwitterion (1-methyl-3-phenyl-1,2,4-triazinium-5-olate), distinct from non-zwitterionic 2-methyl-, 4-methyl-, and O-methyl isomers . The N1 zwitterion exhibits characteristic 13C chemical shifts for the C5-olate carbon and the N1-methyl group, enabling unambiguous regioisomer assignment. Additionally, the sterically hindered 3,6-di-t-butyl-1,2,4-triazin-5(2H)-one fails to form any zwitterion upon methylation, yielding only 2- and O-methyl isomers, confirming that zwitterion formation is substitution-dependent .
| Evidence Dimension | Methylation regioisomer identity and zwitterionic vs. non-ionic state |
|---|---|
| Target Compound Data | N1-methyl zwitterion (1-methyl-3-phenyl-1,2,4-triazinium-5-olate); confirmed by 13C NMR chemical shift patterns |
| Comparator Or Baseline | N2-methyl isomer (2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one; non-zwitterionic); N4-methyl isomer (4-methyl-3-phenyl-1,2,4-triazin-5(4H)-one; non-zwitterionic); O-methyl isomer; 3,6-di-t-butyl analog yields no zwitterion |
| Quantified Difference | Only the N1-methyl product adopts a zwitterionic inner-salt structure with charge separation; non-zwitterionic regioisomers lack the exocyclic oxide negative charge and thus differ in dipole moment, solubility, and hydrogen-bonding capacity |
| Conditions | 13C NMR spectroscopy (proton-coupled and proton-decoupled) in organic solvent; methylation with methyl iodide or dimethyl sulfate |
Why This Matters
Procurement must specify the N1-methyl zwitterion regioisomer, as only this isomer possesses the charge-separated structure linked to biological activity; non-zwitterionic isomers are structurally distinct compounds with no demonstrated activity.
- [1] Jacobsen N, Rose S. 1,2,4-Triazines. II. New Zwitterionic Methylation Products of Some 1,2,4-Triazin-5(2H)-Ones and Their Identification by Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Australian Journal of Chemistry. 1987;40(5):967-975. doi:10.1071/CH9870967 View Source
